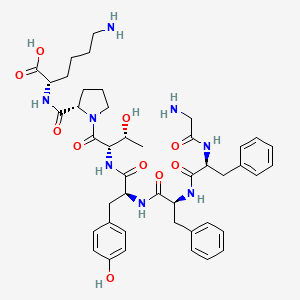
Gly-Phe-Phe-Tyr-Thr-Pro-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Phe-Phe-Tyr-Thr-Pro-Lys is a peptide sequence composed of seven amino acids: glycine, phenylalanine, phenylalanine, tyrosine, threonine, proline, and lysine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Phe-Phe-Tyr-Thr-Pro-Lys can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of the protecting group from the amino group of the newly added amino acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Gly-Phe-Phe-Tyr-Thr-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Gly-Phe-Phe-Tyr-Thr-Pro-Lys has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and hydrogels.
Mechanism of Action
The mechanism of action of Gly-Phe-Phe-Tyr-Thr-Pro-Lys depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger signaling pathways, leading to various cellular responses. The molecular targets and pathways involved can vary widely depending on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Gly-Phe-Phe-Tyr-Thr-Pro-Val: Similar sequence but with valine instead of lysine.
Gly-Phe-Phe-Tyr-Thr-Pro-Ile: Similar sequence but with isoleucine instead of lysine.
Uniqueness
Gly-Phe-Phe-Tyr-Thr-Pro-Lys is unique due to its specific sequence, which determines its structure, function, and interactions. The presence of lysine at the C-terminus can influence its binding properties and biological activity compared to similar peptides with different amino acids at this position.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2479-85-8 |
|---|---|
Molecular Formula |
C44H58N8O10 |
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H58N8O10/c1-27(53)38(43(60)52-22-10-16-36(52)42(59)48-32(44(61)62)15-8-9-21-45)51-41(58)35(25-30-17-19-31(54)20-18-30)50-40(57)34(24-29-13-6-3-7-14-29)49-39(56)33(47-37(55)26-46)23-28-11-4-2-5-12-28/h2-7,11-14,17-20,27,32-36,38,53-54H,8-10,15-16,21-26,45-46H2,1H3,(H,47,55)(H,48,59)(H,49,56)(H,50,57)(H,51,58)(H,61,62)/t27-,32+,33+,34+,35+,36+,38+/m1/s1 |
InChI Key |
FAAHJOLJYDXKKU-ZHDGNLTBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
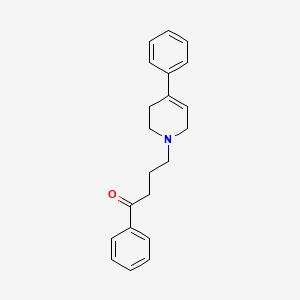
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
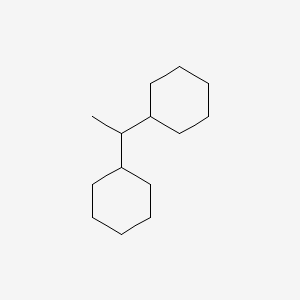
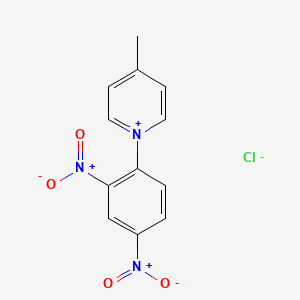
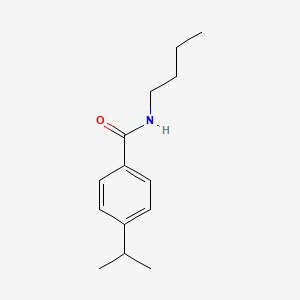

![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)





